4-(Aminomethyl)heptane

説明

BenchChem offers high-quality 4-(Aminomethyl)heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)heptane including the price, delivery time, and more detailed information at info@benchchem.com.

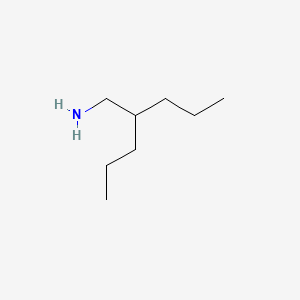

Structure

3D Structure

特性

分子式 |

C8H19N |

|---|---|

分子量 |

129.24 g/mol |

IUPAC名 |

2-propylpentan-1-amine |

InChI |

InChI=1S/C8H19N/c1-3-5-8(7-9)6-4-2/h8H,3-7,9H2,1-2H3 |

InChIキー |

MZYRSJXJDRNBAE-UHFFFAOYSA-N |

正規SMILES |

CCCC(CCC)CN |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Aminoheptane

A comprehensive analysis for researchers, scientists, and drug development professionals.

Initial Note on Nomenclature: This technical guide focuses on the chemical properties of 4-Aminoheptane (CAS: 16751-59-0). It is important to note that the closely related but structurally distinct compound, 4-(Aminomethyl)heptane, is not well-documented in common chemical databases. Therefore, this guide will proceed with a detailed examination of 4-Aminoheptane, a compound with available scientific literature.

Core Chemical Properties

4-Aminoheptane, also known as 4-heptanamine or 1-propylbutylamine, is a primary aliphatic amine.[1][2] It is a colorless to pale yellow liquid with a characteristic amine odor.[3] The fundamental properties of this compound are summarized in the table below, providing a foundational understanding for its use in research and development.

| Property | Value | Source |

| CAS Number | 16751-59-0 | [1] |

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.22 g/mol | [4] |

| Boiling Point | 140 °C | [5] |

| Density | 0.77 g/cm³ | [5] |

| Flash Point | 41.3 °C | [5] |

| Vapor Pressure | 6.41 mmHg at 25°C | [5] |

| logP (Octanol/Water Partition Coefficient) | 1.914 (Calculated) | [4] |

| Water Solubility | Log10WS: -2.30 (Calculated) | [4] |

| Refractive Index | 1.426 | [5] |

Synthesis and Experimental Protocols

The synthesis of 4-Aminoheptane can be achieved through various established methods for the formation of primary amines. Two common and effective approaches are reductive amination of a ketone and the Leuckart reaction.

Reductive Amination of Heptan-4-one

Reductive amination is a versatile method for preparing amines from carbonyl compounds.[3] In the case of 4-Aminoheptane, the precursor is heptan-4-one. The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.[3]

Experimental Protocol:

-

Imine Formation: Heptan-4-one is reacted with ammonia in a suitable solvent. This reaction is typically carried out under neutral or slightly acidic conditions to facilitate the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form the imine.

-

Reduction: The resulting imine is then reduced to 4-Aminoheptane. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst).[6] Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting ketone.[6]

Logical Workflow for Reductive Amination:

Caption: Reductive amination of heptan-4-one to 4-aminoheptane.

Leuckart Reaction

The Leuckart reaction provides another route to synthesize 4-Aminoheptane from heptan-4-one. This method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-130 °C).[1][7]

Experimental Protocol:

-

Reaction Setup: Heptan-4-one is mixed with an excess of ammonium formate.

-

Heating: The mixture is heated to the reaction temperature, where ammonium formate decomposes to formic acid and ammonia.

-

Reaction: The ammonia reacts with the ketone to form an imine, which is then reduced in situ by formic acid.

-

Workup: The reaction mixture is cooled and then treated with a strong base to liberate the free amine, which can then be purified by distillation.

Reaction Pathway for the Leuckart Reaction:

Caption: Key steps in the Leuckart synthesis of 4-aminoheptane.

Biological Activity and Mechanism of Action

4-Aminoheptane exhibits biological activity, primarily as a sympathomimetic agent.[8] Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as catecholamines (e.g., norepinephrine, epinephrine).[9][10]

Sympathomimetic Effects

The sympathomimetic action of compounds like 4-Aminoheptane can occur through several mechanisms:[9][11]

-

Direct-acting: Directly activating adrenergic receptors (alpha and beta).

-

Indirect-acting: Increasing the levels of endogenous catecholamines by:

-

Stimulating their release from presynaptic terminals.

-

Inhibiting their reuptake from the synaptic cleft.

-

Blocking their metabolic breakdown by enzymes like monoamine oxidase (MAO).

-

While the precise mechanism for 4-Aminoheptane is not extensively detailed in the available literature, its structural similarity to other sympathomimetic amines suggests it likely acts as an indirect-acting agent, promoting the release and/or inhibiting the reuptake of norepinephrine.

Signaling Pathway for Indirect Sympathomimetic Action:

Caption: Proposed mechanism of indirect sympathomimetic action.

Potential Interaction with Serotonin Receptors

There is evidence to suggest that 4-Aminoheptane may serve as a precursor for compounds that target serotonin (5-HT) receptors.[5] Serotonin receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide array of physiological and neurological processes, including mood, anxiety, cognition, and appetite.[12][13] The modulation of these receptors is a key strategy in the development of drugs for various psychiatric and neurological disorders.[14][15][16] Further research is needed to elucidate the specific interactions of 4-Aminoheptane or its derivatives with different 5-HT receptor subtypes.

Toxicology and Safety

The available safety data for 4-Aminoheptane indicates that it is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[17]

Toxicological Data Summary:

| Hazard | Description | Source |

| Acute Oral Toxicity | Harmful if swallowed. | |

| Acute Dermal Toxicity | Harmful in contact with skin. | |

| Skin Corrosion/Irritation | Causes severe skin burns. | [17] |

| Eye Damage/Irritation | Causes serious eye damage. | [17] |

| Flammability | Flammable liquid and vapor. | |

| LD50 (Intraperitoneal, mouse) | 110 mg/kg | [18] |

Experimental Safety Workflow:

Caption: Recommended safety workflow for handling 4-aminoheptane.

Conclusion

4-Aminoheptane is a primary aliphatic amine with established chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as reductive amination and the Leuckart reaction. The primary biological activity of 4-Aminoheptane is as a sympathomimetic agent, likely through an indirect mechanism involving the modulation of norepinephrine. Its potential as a scaffold for developing ligands for serotonin receptors warrants further investigation. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. This guide provides a comprehensive overview for researchers and professionals in drug development, offering a solid foundation for future studies and applications of 4-Aminoheptane.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. 4-Aminoheptane (CAS 16751-59-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. innospk.com [innospk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 8. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 10. CV Pharmacology | Sympathomimetics [cvpharmacology.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 14. Serotonin receptor 4 in the hippocampus modulates mood and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Serotonin - Wikipedia [en.wikipedia.org]

- 17. fishersci.com [fishersci.com]

- 18. 4-heptylamine | CAS#:16751-59-0 | Chemsrc [chemsrc.com]

4-(Aminomethyl)heptane structure elucidation

An In-depth Technical Guide on the Structure Elucidation of 4-(Aminomethyl)heptane

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 4-(Aminomethyl)heptane. Due to the limited availability of published data on this specific compound, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on established principles of organic chemistry and spectroscopy. Detailed experimental protocols for the synthesis and characterization using Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are provided. All predicted quantitative data are summarized in structured tables for clarity. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

4-(Aminomethyl)heptane is a primary amine with a branched alkyl chain. Its structure, consisting of a heptane backbone with an aminomethyl group at the 4-position, suggests potential utility as a building block in medicinal chemistry and materials science. The primary amine functionality offers a reactive site for various chemical transformations, making it a target for the synthesis of more complex molecules. Accurate structure elucidation is paramount to confirm the identity and purity of such a compound. This guide details the analytical workflow for the unambiguous characterization of 4-(Aminomethyl)heptane.

Proposed Synthesis of 4-(Aminomethyl)heptane

A plausible and efficient method for the synthesis of 4-(Aminomethyl)heptane is through the reduction of 4-propylpentanenitrile. This common precursor can be synthesized via nucleophilic substitution of a suitable haloalkane with cyanide, followed by reduction of the nitrile group to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol: Synthesis of 4-(Aminomethyl)heptane

Materials:

-

4-Propylpentanenitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer.

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of LiAlH₄ (X moles) in anhydrous diethyl ether (150 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 4-propylpentanenitrile (Y moles) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred and heated under reflux for 4 hours to ensure complete reduction of the nitrile.

-

The flask is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of distilled water (X mL), followed by the addition of 15% aqueous sodium hydroxide solution (X mL), and finally distilled water again (3X mL).

-

The resulting white precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether (3 x 50 mL).

-

The combined ether filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 4-(Aminomethyl)heptane.

-

The crude product is then purified by fractional distillation under reduced pressure to obtain the pure amine.

Structure Elucidation Workflow

The synthesized compound is subjected to a series of analytical techniques to confirm its structure. The general workflow for the structure elucidation is depicted below.

Spectroscopic Data and Analysis

Infrared (IR) Spectroscopy

Experimental Protocol: A thin film of the purified liquid sample is placed between two sodium chloride (NaCl) plates and analyzed using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Predicted Data: The IR spectrum is expected to show characteristic absorption bands for a primary amine and an aliphatic hydrocarbon.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3300 | Medium, Sharp | N-H asymmetric and symmetric stretching (doublet)[1][2][3][4] |

| 2955 - 2860 | Strong | C-H stretching (alkane) |

| 1650 - 1580 | Medium | N-H bending (scissoring)[3][4] |

| 1465 | Medium | C-H bending (methylene) |

| 1375 | Medium | C-H bending (methyl) |

| 1250 - 1020 | Weak-Medium | C-N stretching[3][4] |

Mass Spectrometry (MS)

Experimental Protocol: The sample is introduced into a mass spectrometer with electron ionization (EI) at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Predicted Data: The mass spectrum will provide the molecular weight and characteristic fragmentation patterns. The molecular formula is C₈H₁₉N, giving a molecular weight of 129.24 g/mol . Following the nitrogen rule, an odd molecular weight is expected for a compound with one nitrogen atom.[5]

| m/z | Proposed Fragment | Comments |

| 129 | [C₈H₁₉N]⁺• | Molecular ion (M⁺•) |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 86 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 30 | [CH₂NH₂]⁺ | Base peak due to α-cleavage, characteristic of primary amines[6][7][8][9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.55 | d | 2H | -CH₂-NH₂ (a) |

| ~ 1.50 | br s | 2H | -NH₂ (b) |

| ~ 1.45 | m | 1H | -CH- (c) |

| ~ 1.25 | m | 8H | -CH₂- x 4 (d, e) |

| ~ 0.90 | t | 6H | -CH₃ x 2 (f) |

Note: The -NH₂ signal is typically broad and its chemical shift can be variable; it will disappear upon D₂O exchange.[1][2]

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 48.5 | -CH₂-NH₂ (a) |

| ~ 40.0 | -CH- (c) |

| ~ 34.0 | -CH₂- (d) |

| ~ 23.5 | -CH₂- (e) |

| ~ 14.2 | -CH₃ (f) |

Biological Activity and Signaling Pathways

There is currently no published information regarding the specific biological activities or associated signaling pathways for 4-(Aminomethyl)heptane. Its structural similarity to other simple aliphatic amines suggests it may have applications as a building block in the synthesis of pharmacologically active compounds rather than possessing intrinsic biological activity itself. Further research would be required to explore any potential biological effects.

Conclusion

The structure of 4-(Aminomethyl)heptane can be confidently elucidated through a combination of synthesis and standard spectroscopic techniques. This guide provides a comprehensive framework, including a plausible synthetic route and detailed predicted data for IR, MS, and NMR spectroscopy. The presented experimental protocols and workflows offer a clear path for the synthesis and characterization of this compound, enabling its use in further research and development in fields such as medicinal chemistry and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. wikieducator.org [wikieducator.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Aliphatic Primary Amines: A Case Study on 4-Heptanamine

Abstract: This document provides a detailed technical overview of short-chain aliphatic primary amines, a class of compounds relevant to organic synthesis and early-stage drug discovery. Due to a lack of extensive published data on 4-(Aminomethyl)heptane, this guide uses the structurally related compound 4-Heptanamine as an illustrative model. The guide covers nomenclature, physicochemical properties, a detailed synthesis protocol via reductive amination, and conceptual diagrams of the synthetic workflow and a plausible metabolic pathway. All quantitative data is presented in tabular format for clarity and comparative analysis.

Introduction and Nomenclature

Aliphatic amines are fundamental building blocks in organic chemistry and are prevalent in many biologically active molecules. The compound specified in the topic, 4-(Aminomethyl)heptane , is a primary amine. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name for this structure is 2-propylpentan-1-amine . This nomenclature is derived by identifying the longest carbon chain that contains the carbon atom bonded to the primary functional group (the amine).

However, a comprehensive search of scientific literature reveals a significant lack of specific experimental data for 2-propylpentan-1-amine. To satisfy the structural and content requirements of this technical guide, we will focus on the well-documented and structurally similar compound 4-Heptanamine (also known as 4-aminoheptane). This compound serves as a relevant exemplar for the physicochemical properties, synthesis, and potential biological interactions of a simple C7 aliphatic amine.

Physicochemical and Safety Data

The properties of 4-Heptanamine are critical for its application in experimental settings. Key data points have been compiled from various chemical databases. This information is essential for designing synthetic procedures, ensuring safe handling, and predicting the compound's behavior in biological systems.

Table 1: Physicochemical Properties of 4-Heptanamine

| Property | Value | Source |

| CAS Number | 16751-59-0 | [1][2] |

| Molecular Formula | C₇H₁₇N | [1][2] |

| Molecular Weight | 115.22 g/mol | [2] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 0.77 g/cm³ | [1] |

| Boiling Point | 140 °C | [1] |

| Flash Point | 41.3 °C | [1] |

| Vapor Pressure | 6.41 mmHg at 25 °C | [1] |

| Refractive Index | 1.426 | [1] |

Table 2: Safety and Hazard Information for 4-Heptanamine

| Hazard Statement | Precautionary Statement |

| May cause skin, eye, and respiratory tract irritation. | S16: Keep away from sources of ignition. |

| Dangerous good for transport. | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |

| S53: Avoid exposure - obtain special instructions before use. |

(Source:[3])

Synthesis Protocol: Reductive Amination

The synthesis of primary amines like 4-Heptanamine is commonly achieved through the reductive amination of a corresponding ketone. This one-pot reaction is efficient and widely used in organic synthesis.[4] The process involves the reaction of a ketone (4-heptanone) with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine. Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for the iminium ion over the ketone and avoids the use of more toxic cyanoborohydride reagents.[5]

Experimental Protocol: Synthesis of 4-Heptanamine

This protocol is a representative procedure for the reductive amination of 4-heptanone.

Materials:

-

4-Heptanone (1 equivalent)

-

Ammonium acetate (10 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

1,2-Dichloroethane (DCE) (solvent)

-

Acetic acid (optional, catalyst)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-heptanone (1 eq) and 1,2-dichloroethane (DCE) to create a ~0.5 M solution.

-

Add ammonium acetate (10 eq) to the solution. If the reaction is slow, a catalytic amount of acetic acid (1-2 eq) can be added.

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the suspension in portions over 15 minutes. The reaction is exothermic; maintain the temperature below 30 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by adding 1 M NaOH solution until the pH is basic (~pH 10-12).

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

The crude 4-Heptanamine can be purified by fractional distillation under reduced pressure.

Visualizations of Key Processes

Diagrams created using the DOT language provide a clear visual representation of the synthesis workflow and a hypothetical metabolic pathway for 4-Heptanamine.

Caption: Workflow for the synthesis of 4-Heptanamine via one-pot reductive amination.

While specific signaling pathways for simple aliphatic amines are not well-defined, their metabolism in biological systems can be predicted. Primary amines are often substrates for monoamine oxidase (MAO) or cytochrome P450 (CYP450) enzymes, leading to oxidative deamination or hydroxylation.

Caption: A plausible metabolic pathway for the biotransformation and clearance of 4-Heptanamine.

Biological and Research Context

4-Heptanamine serves as a versatile chemical building block. In the pharmaceutical industry, its structure can be incorporated as a precursor for developing more complex molecules, such as compounds targeting serotonin receptors.[1] In agrochemical research, it is used in the synthesis of certain pesticides and herbicides.[1] Furthermore, its utility in proteomics research has been noted, highlighting its role as a tool compound in broader biochemical studies.[2] The amine functional group allows for a wide range of chemical modifications, making it a valuable scaffold in the synthesis of compound libraries for screening purposes.

References

4-(Aminomethyl)heptane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 4-(Aminomethyl)heptane. Due to the specificity of this molecule, publicly available experimental data, including detailed protocols and associated signaling pathways, is limited. This document summarizes the core chemical information derived from its structure.

Core Molecular Data

| Property | Value |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| IUPAC Name | 1-(Heptan-4-yl)methanamine |

Chemical Structure

The structural arrangement of 4-(Aminomethyl)heptane, consisting of a heptane backbone with an aminomethyl group attached at the fourth carbon position, is a key determinant of its chemical behavior.

Caption: Chemical structure of 4-(Aminomethyl)heptane.

Experimental Protocols and Biological Activity

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or analysis of 4-(Aminomethyl)heptane. Similarly, there is no published information regarding its biological activity or associated signaling pathways. For researchers interested in this molecule, novel experimental design and execution would be required.

Disclaimer: The information provided in this document is based on theoretical calculations and structural analysis. The absence of published experimental data necessitates independent verification for any research or development applications.

Synthesis of Branched Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched primary amines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique steric and electronic properties often impart desirable pharmacological and physicochemical characteristics to bioactive molecules. The stereoselective synthesis of these amines, particularly those bearing chiral centers, remains a significant challenge in modern organic chemistry. This guide provides a comprehensive overview of the core synthetic strategies for accessing branched primary amines, with a focus on methodologies, experimental protocols, and comparative data to aid researchers in selecting the most appropriate method for their specific needs.

Core Synthetic Strategies

The synthesis of branched primary amines can be broadly categorized into several key transformations:

-

Reductive Amination of Ketones: A widely utilized and versatile method involving the reaction of a ketone with an amine source, followed by reduction of the resulting imine intermediate.

-

Hydroamination of Alkenes: An atom-economical approach that involves the direct addition of an N-H bond across a carbon-carbon double bond.

-

The Ritter Reaction: A classic method for the synthesis of tertiary alkyl amines from alcohols or alkenes via a nitrile-mediated process.

-

Addition of Organometallic Reagents to Imines or Imine Equivalents: A powerful strategy for the construction of C-N bonds with concomitant formation of a new C-C bond, enabling access to highly substituted amines.

-

The Gabriel Synthesis: A traditional method for the synthesis of primary amines that can be adapted for some branched structures, though with limitations.

Reductive Amination of Ketones

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and the wide availability of starting materials. For the synthesis of branched primary amines, a ketone is reacted with an ammonia equivalent, and the in situ-formed imine is reduced to the corresponding amine.

General Reaction Scheme & Mechanism

The reaction proceeds in two main steps: the formation of an imine from a ketone and ammonia, followed by the reduction of the imine.[1][2] The use of a suitable reducing agent that does not readily reduce the starting ketone is crucial for the success of this one-pot reaction.[3]

Caption: Mechanism of Reductive Amination.

Quantitative Data

| Catalyst/Reducing Agent | Ketone Substrate | Amine Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ni-TA@SiO2-800 / H2 | Acetophenone | NH3 | 95 | N/A | [4] |

| Ni-TA@SiO2-800 / H2 | 4-Methoxyacetophenone | NH3 | 96 | N/A | [4] |

| Ni-TA@SiO2-800 / H2 | Cyclohexanone | NH3 | 85 | N/A | [4] |

| Ru/C3-TunePhos / H2 | Acetophenone | NH4OAc | 98 | 96 | [5] |

| Ru/C3-TunePhos / H2 | 1-(4-Chlorophenyl)ethanone | NH4OAc | 99 | 95 | [5] |

| Amine Dehydrogenase | Benzylacetone | NH3 | >99 | >99 | [6] |

Experimental Protocols

Protocol 1: Nickel-Catalyzed Reductive Amination of Ketones [4]

-

Reaction Setup: A 30 mg sample of the Ni-TA@SiO2-800 catalyst (6 mol%) and 0.5 mmol of the ketone substrate are placed in a pressure reactor.

-

Reagents: 3 mL of tert-butanol is added as the solvent. The reactor is then charged with 5-7 bar of ammonia (NH3) followed by 20 bar of hydrogen (H2).

-

Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 24 hours.

-

Work-up and Purification: After cooling, the reactor is depressurized. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude amine is purified by column chromatography to yield the free amine, which can be converted to its hydrochloride salt for characterization.

Protocol 2: Asymmetric Reductive Amination of Alkyl Aryl Ketones [5]

-

Catalyst Preparation: In a glovebox, a solution of the ruthenium precursor and the C3-TunePhos ligand in a suitable solvent is prepared.

-

Reaction Setup: To a pressure reactor, the catalyst solution, the alkyl aryl ketone (1.0 mmol), and ammonium acetate (NH4OAc, 5.0 mmol) are added.

-

Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized with H2 (50 atm). The reaction is stirred at 80 °C for 24-48 hours.

-

Work-up and Purification: After cooling and depressurization, the reaction mixture is diluted with an organic solvent and washed with aqueous base. The organic layer is dried, concentrated, and the resulting chiral primary amine is purified by chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Hydroamination of Alkenes

Hydroamination offers a highly atom-economical route to branched primary amines by the direct addition of an N-H bond across a C=C double bond. The regioselectivity of this reaction (Markovnikov vs. anti-Markovnikov) is a key challenge and is often controlled by the choice of catalyst and substrate.

General Reaction Scheme & Mechanism

Catalytic hydroamination can proceed through various mechanisms depending on the metal catalyst employed. A common pathway for early transition metals and lanthanides involves the formation of a metal-amido complex, followed by insertion of the alkene into the metal-nitrogen bond.[7]

Caption: General Mechanism for Catalytic Hydroamination.

Quantitative Data

| Catalyst System | Alkene Substrate | Amine Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Cu-catalyst | Unactivated internal olefins | Hydroxylamine derivative | >95 | ≥ 96 | [7][8] |

| Rh-catalyst / Chiral Ligand | N-benzyl-2,2-diphenyl-4-pentenamine | Intramolecular | 92 | 91 | [9] |

| Ir-catalyst / LiI | Allyl amine | Aniline | 95 | N/A | [10] |

Experimental Protocols

Protocol 3: Copper-Catalyzed Asymmetric Hydroamination of Unactivated Internal Olefins [7][8]

-

Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the copper catalyst, a chiral ligand, and a hydroxylamine derivative as the amine source.

-

Reagents: The unactivated internal olefin and a suitable solvent (e.g., toluene) are added.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for 12-24 hours.

-

Work-up and Purification: The reaction is quenched, and the solvent is removed. The crude product is then purified by flash column chromatography. The enantiomeric excess of the resulting chiral branched amine is determined by chiral HPLC or GC.

Protocol 4: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination [9]

-

Catalyst Preparation: In a glovebox, [Rh(COD)2]BF4 (5 mol%) and the chiral phosphine ligand (6 mol%) are dissolved in dioxane.

-

Reaction Setup: The aminoalkene substrate (0.5 mmol) is added to the catalyst solution.

-

Reaction Conditions: The reaction vessel is sealed and heated at a specified temperature (e.g., 100 °C) for a designated time.

-

Work-up and Purification: After cooling, the solvent is evaporated, and the residue is purified by chromatography to yield the enantioenriched cyclic amine. The ee is determined by chiral HPLC or GC.

The Ritter Reaction

The Ritter reaction provides a pathway to N-alkyl amides, which can be subsequently hydrolyzed to primary amines. This method is particularly useful for the synthesis of amines with a tertiary alkyl group attached to the nitrogen.

General Reaction Scheme & Mechanism

The reaction is initiated by the formation of a stable carbocation from an alcohol or alkene in the presence of a strong acid. This carbocation is then trapped by a nitrile, and the resulting nitrilium ion is hydrolyzed to an amide.[11][12]

Caption: Mechanism of the Ritter Reaction.

Quantitative Data

| Alcohol/Alkene Substrate | Nitrile | Acid | Amide Yield (%) | Reference |

| Tertiary Alcohol | TMSCN | H2SO4 | 48 (formamide) | [12] |

| Isobutylene | HCN | H2SO4 | High (industrial scale) | [11] |

Experimental Protocol

Protocol 5: Ritter Reaction of a Tertiary Alcohol [12]

-

Reaction Setup: A solution of the tertiary alcohol (210 µmol, 1.0 eq) in trimethylsilyl cyanide (TMSCN, 15.0 eq) is cooled to 0 °C in an ice bath.

-

Reagents: Sulfuric acid (H2SO4, 20.0 eq) is added dropwise to the cooled solution.

-

Reaction Conditions: The reaction is stirred for 30 minutes at 0 °C and then for 30 minutes at room temperature.

-

Work-up and Purification: The solution is cooled back to 0 °C and quenched by the sequential addition of saturated aqueous Na2CO3 followed by 1.0 M NaOH. The mixture is warmed to room temperature and stirred for 10 minutes. The layers are separated, and the aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are dried, filtered, and concentrated. The resulting crude formamide is purified by flash column chromatography. Subsequent hydrolysis of the amide yields the primary amine.

Synthesis via Organometallic Reagents

The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to imines or their equivalents is a powerful method for constructing α-branched and α-tertiary primary amines.[1][11]

General Reaction Scheme & Mechanism

This approach involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the C=N bond. The resulting metallated amine is then quenched with a proton source.

References

- 1. researchgate.net [researchgate.net]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase [figshare.com]

- 7. ORGANIC CHEMISTRY. Catalytic asymmetric hydroamination of unactivated internal olefins to aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Primary α-tertiary amine synthesis via α-C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Aminomethyl Group: A Versatile Synthon in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminomethyl group (-CH₂NR₂) is a fundamental building block in organic synthesis, prized for its versatility and its prevalence in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. Its reactivity profile allows it to participate in a wide range of chemical transformations, acting as a key intermediate in the formation of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the aminomethyl group, with a focus on its application in synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

The Aminomethyl Group in Carbon-Carbon Bond Formation: The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis, providing a powerful method for the aminomethylation of a carbon atom adjacent to a carbonyl group. This three-component reaction involves an active hydrogen compound (e.g., a ketone, aldehyde, or ester), an amine (primary, secondary, or ammonia), and a non-enolizable aldehyde, most commonly formaldehyde. The product, a β-aminocarbonyl compound, is known as a Mannich base.[1]

The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. The active hydrogen compound then tautomerizes to its enol form, which subsequently attacks the iminium ion to form the C-C bond.[1] The reaction can be catalyzed by either acid or base, with acid catalysis being more common.[2]

Quantitative Data: Substrate Scope of the Mannich Reaction

The Mannich reaction is broadly applicable to a wide range of substrates. The following table summarizes the yields for the synthesis of various β-amino carbonyl compounds.

| Entry | Aldehyde | Amine | Ketone | Catalyst | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | Acetophenone | [C3SO3Hnhm]HSO4 | 92 | [3] |

| 2 | 4-Chlorobenzaldehyde | Aniline | Acetophenone | [C3SO3Hnhm]HSO4 | 90 | [3] |

| 3 | 4-Methoxybenzaldehyde | Aniline | Acetophenone | [C3SO3Hnhm]HSO4 | 95 | [3] |

| 4 | Benzaldehyde | 4-Methylaniline | Acetophenone | [C3SO3Hnhm]HSO4 | 91 | [3] |

| 5 | Benzaldehyde | Aniline | Cyclohexanone | [C3SO3Hnhm]HSO4 | 86 | [3] |

| 6 | 4-Hydroxybenzaldehyde | 4-Methoxyaniline | Cyclohexanone | [C3SO3Hnhm]HSO4 | 88 | [3] |

Experimental Protocol: Synthesis of a Mannich Base

The following protocol describes the synthesis of 2-(phenyl(phenylamino)methyl)cyclohexan-1-one.[3]

Reagents:

-

Benzaldehyde (10 mmol)

-

Aniline (10 mmol)

-

Cyclohexanone (10 mmol)

-

4-(3-sulfopropyl) morpholinium hydrogen sulfate ([C3SO3Hnhm]HSO4) (10 mol%)

-

Ethanol (as solvent)

Procedure:

-

To a solution of benzaldehyde (10 mmol) and aniline (10 mmol) in ethanol, add cyclohexanone (10 mmol) and [C3SO3Hnhm]HSO4 (10 mol%).

-

Stir the reaction mixture at room temperature for the appropriate time (as monitored by TLC).

-

After completion of the reaction, the product is isolated by simple filtration or extraction.

-

The catalyst can be recovered from the aqueous layer and reused.

Visualization: The Catalytic Cycle of the Mannich Reaction

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to the Discovery and Synthesis of Novel Aminoalkanes

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned aminoalkanes as a cornerstone in modern drug discovery. Their structural diversity and ability to modulate a vast array of biological targets make them a privileged scaffold in the design of next-generation pharmaceuticals. This technical guide provides an in-depth exploration of the core principles and methodologies underpinning the discovery and synthesis of novel aminoalkanes, offering a comprehensive resource for researchers at the forefront of pharmaceutical innovation.

I. Strategic Approaches to the Synthesis of Novel Aminoalkanes

The construction of novel aminoalkane libraries relies on a robust and versatile synthetic toolbox. Recent advancements have focused on developing highly efficient and stereoselective methodologies to access structurally diverse compounds.

A. Reductive Amination: A Workhorse of Amine Synthesis

Reductive amination remains a fundamental and widely employed method for the synthesis of amines from carbonyl compounds. This one-pot reaction typically involves the formation of an imine or enamine intermediate followed by in situ reduction.

Experimental Protocol: Reductive Amination of a Ketone to a Primary Amine

This protocol outlines a general procedure for the reductive amination of a ketone using ammonia and a reducing agent.

-

Reaction Setup: To a solution of the ketone (1.0 equiv) in an appropriate solvent (e.g., methanol, ethanol, or THF) in a round-bottom flask equipped with a magnetic stirrer, add a source of ammonia (e.g., ammonium acetate, ammonium chloride, or a solution of ammonia in methanol).

-

Imine Formation: Stir the mixture at room temperature or with gentle heating to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is complete or has reached equilibrium, add a suitable reducing agent in portions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent depends on the substrate's reactivity and the desired reaction conditions.

-

Work-up: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired primary amine.

B. Catalytic Asymmetric Synthesis: Accessing Chiral Aminoalkanes

The synthesis of enantiomerically pure aminoalkanes is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Catalytic asymmetric synthesis has emerged as a powerful strategy to achieve high levels of stereocontrol.

Key Methodologies in Catalytic Asymmetric Synthesis:

-

Asymmetric Hydrogenation: Chiral metal catalysts (e.g., those based on rhodium, ruthenium, or iridium) are used to hydrogenate prochiral enamines or imines, leading to the formation of chiral amines with high enantiomeric excess (ee).

-

Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor (e.g., isopropanol or formic acid) in the presence of a chiral catalyst to achieve the asymmetric reduction of imines.

-

Asymmetric Alkylation and Arylation of Imines: Chiral catalysts can mediate the addition of nucleophiles (e.g., organometallic reagents) to imines in a stereoselective manner.

The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and enantioselectivities.

II. Quantitative Data on Novel Aminoalkanes

The discovery and development of novel aminoalkanes are driven by quantitative data that characterize their synthetic accessibility and biological activity. The following tables summarize representative data for recently developed compounds.

| Compound Class | Synthesis Method | Key Reactants | Yield (%) | Enantiomeric Excess (%) | Reference |

| Chiral α-Amino Acids | Asymmetric Amination | α-Keto Acid, D-Glutamate | 95-99 | >99 | [1] |

| Chiral β-Nitro Alcohols | Asymmetric Henry Reaction | Aliphatic Aldehyde, Nitromethane | up to 97 | up to 67 | [2] |

| N-Substituted Pyrroles | Ultrasound-mediated Synthesis | Diamine, Dicarboxylate, Aldehyde | Good to Excellent | N/A | [3] |

| Pyrimidine Derivatives | Microwave-assisted Synthesis | Thiourea/Urea, Aldehyde | 70-83 | N/A | [3] |

Table 1: Representative Synthetic Yields and Enantioselectivities for Novel Aminoalkanes. This table highlights the efficiency and stereoselectivity of modern synthetic methods.

| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |

| PPC101 | α-Glucosidase | Enzyme Inhibition | 51.00 ± 1.73 | [4] |

| Compound 2 | MCF-7 Breast Cancer Cells | Antiproliferative | 0.013 | [5] |

| Compound 3 | MCF-7 Breast Cancer Cells | Antiproliferative | 0.25 | [5] |

| Compound 127a-c | MCF-7 Breast Cancer Cells | Antiproliferative | 0.083 - 0.190 | [6] |

| Compound 67 | MCF-7 Breast Cancer Cells | Antiproliferative | 0.18 | [6] |

| Aminoacridine 5 | Various Cancer Cell Lines | Antiproliferative | More potent than amsacrine | [7] |

| 4-Aminoquinoline 1 | MCF-7 Breast Cancer Cells | Antiproliferative | 2-3x more potent than doxorubicin | [8] |

| R48 | mTOR | Enzyme Inhibition | 0.304 | [9] |

| 19f | mTOR | Enzyme Inhibition | 0.00331 | [10] |

Table 2: Biological Activity of Novel Aminoalkanes. This table showcases the inhibitory potency of newly synthesized compounds against various biological targets.

III. Characterization of Novel Aminoalkanes

The unambiguous identification and characterization of novel aminoalkanes are critical for establishing their structure-activity relationships. A combination of spectroscopic techniques is routinely employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.[11][12][13][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound, confirming its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure.

IV. Signaling Pathways Modulated by Novel Aminoalkanes

A significant area of research focuses on the interaction of novel aminoalkanes with key cellular signaling pathways that are often dysregulated in diseases such as cancer.

A. The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[15][16] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it an attractive target for drug development.[9] Several novel aminoalkane-based inhibitors have been developed to target mTORC1 and mTORC2 complexes.[15]

Experimental Protocol: Western Blot Analysis of mTOR Signaling

This protocol describes the use of Western blotting to assess the effect of a novel aminoalkane on the mTOR signaling pathway.

-

Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) and allow them to adhere. Treat the cells with the novel aminoalkane at various concentrations for a specified period. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for key mTOR pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1) overnight at 4°C.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.

Caption: The mTOR signaling pathway and a potential point of inhibition by novel aminoalkanes.

B. The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[17][18] The MAPK pathway is often hyperactivated in cancer, making it a key therapeutic target.[19] Synthetic aminoalkane-based molecules have been investigated for their ability to modulate this pathway.[20][21]

Caption: The MAPK signaling cascade with a potential inhibitory site for novel aminoalkanes.

V. Experimental Workflows in Aminoalkane Drug Discovery

The discovery of novel aminoalkanes as potential drug candidates follows a structured workflow that integrates synthesis, characterization, and biological evaluation.

Caption: A generalized workflow for the discovery and development of novel aminoalkanes.

VI. Conclusion

The field of novel aminoalkane discovery and synthesis is a dynamic and rapidly evolving area of research with profound implications for drug development. The continuous refinement of synthetic methodologies, coupled with a deeper understanding of their interactions with biological systems, is paving the way for the creation of innovative therapeutics. This guide provides a foundational understanding of the key principles and techniques in this exciting field, empowering researchers to contribute to the next generation of life-saving medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antiproliferative Effect of Novel Aminoacridine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alternative Splicing of MAPKs in the Regulation of Signaling Specificity [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

- 19. miragenews.com [miragenews.com]

- 20. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Biological Profile of 4-(Aminomethyl)heptane: Acknowledging a Scientific Terra Incognita

For the attention of: Researchers, scientists, and drug development professionals.

In the vast landscape of chemical compounds with therapeutic potential, 4-(Aminomethyl)heptane remains a molecule of unknown biological significance. Despite a comprehensive search of the current scientific literature, no studies detailing the biological activity, pharmacological properties, or potential signaling pathways associated with this specific chemical entity have been identified. This technical guide, therefore, serves not as a summary of existing knowledge, but as a delineation of a scientific void, highlighting the absence of data for researchers and professionals in the field of drug discovery.

The initial exploration into the bioactivity of 4-(Aminomethyl)heptane yielded no quantitative data, such as IC50, Ki, or EC50 values, nor any descriptions of experimental protocols related to its evaluation. Consequently, the creation of structured data tables and detailed methodologies, as is standard practice in such a guide, is not possible at this time.

The absence of information extends to the molecular level, with no identified signaling pathways or mechanisms of action. This lack of foundational research means that any potential interactions with biological targets, whether as an agonist, antagonist, or inhibitor, are purely speculative.

To illustrate the current state of knowledge—or lack thereof—a conceptual workflow for the initial biological screening of a novel compound like 4-(Aminomethyl)heptane is presented below. This diagram outlines a hypothetical series of initial steps that could be undertaken to begin to characterize its biological profile.

Figure 1. A conceptual workflow for the initial biological evaluation of a novel chemical entity such as 4-(Aminomethyl)heptane.

This document underscores that 4-(Aminomethyl)heptane is an unexplored area in pharmacology and biochemistry. For researchers seeking novel scaffolds or unexplored chemical space, this compound represents an opportunity for foundational research. Future investigations would need to begin with the most basic of studies, including synthesis, purification, and a broad, unbiased screening approach to identify any potential biological activity. Until such studies are conducted and published, the therapeutic potential of 4-(Aminomethyl)heptane will remain unknown.

4-(Aminomethyl)heptane CAS registry number

- 1. 4-(Aminomethyl)heptan-4-ol | 412016-63-8 | MRA01663 [biosynth.com]

- 2. 412016-63-8|4-(Aminomethyl)heptan-4-ol|BLD Pharm [bldpharm.com]

- 3. 4-(aminomethyl)heptan-4-ol | 412016-63-8 [chemicalbook.com]

- 4. 4-Aminoheptane [webbook.nist.gov]

- 5. 4-Aminoheptane (CAS 16751-59-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Data of Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of primary amines, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who work with these ubiquitous functional groups. This document outlines characteristic spectroscopic features, detailed experimental protocols, and a logical workflow for the identification and characterization of primary amines.

Spectroscopic Data of Primary Amines

The unique structural features of primary amines give rise to characteristic signals in various spectroscopic techniques. A summary of these key quantitative data is presented below for easy reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data for Primary Amines

| Vibration Type | Aliphatic Primary Amines (cm⁻¹) | Aromatic Primary Amines (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Asymmetric) | 3330-3250[1] | ~3400-3500[2] | Medium | Primary amines exhibit two N-H stretching bands.[1][3] |

| N-H Stretch (Symmetric) | 3400-3300[1] | ~3400-3500[2] | Medium | These bands are generally sharper and less intense than O-H bands.[4][5][6] |

| N-H Bend (Scissoring) | 1650-1580[1] | 1650-1580[2] | Strong | This absorption can sometimes be mistaken for a C=O stretch.[7] |

| C-N Stretch | 1250-1020[1] | 1335-1250[2] | Medium-Weak | The position is sensitive to the substitution on the carbon atom.[2] |

| N-H Wag | 910-665[1] | 910-665[7] | Broad, Strong | This out-of-plane bending is characteristic of primary and secondary amines.[7] |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Primary Amines

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H Protons | 0.5-5.0[2] | Broad Singlet | The chemical shift is concentration and solvent dependent due to hydrogen bonding. The signal often disappears upon D₂O exchange.[2][4][6] |

| α-C-H Protons | 2.3-3.0[2] | Varies | Protons on the carbon adjacent to the nitrogen are deshielded.[2][4][6] |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Primary Amines

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| α-Carbon | 10-65[2] | The carbon atom directly bonded to the nitrogen is deshielded compared to a similar alkane.[2] |

Table 4: Mass Spectrometry (MS) Data for Primary Amines

| Fragmentation Process | Key Fragments (m/z) | Notes |

| Molecular Ion (M⁺) | Odd m/z value | The Nitrogen Rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8] The molecular ion peak for aliphatic amines can be weak or absent.[9] |

| α-Cleavage | [M - R]⁺ | This is often the base peak and results from the cleavage of the C-C bond adjacent to the C-N bond.[8][10] |

| CH₂NH₂⁺ | 30 | A common and often abundant fragment for primary amines with an unbranched α-carbon, resulting from α-cleavage.[8][10] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections provide methodologies for the key experiments cited.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a primary amine to identify its characteristic functional group vibrations.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: For liquid primary amines, no special preparation is typically needed. Ensure the sample is homogenous.

-

Instrument Setup:

-

Data Acquisition:

-

Data Processing and Interpretation:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic peaks for primary amines as detailed in Table 1. Pay close attention to the N-H stretching region (two bands for primary amines) and the N-H bending region.[3][12]

-

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination between samples.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a primary amine to determine its chemical structure.

Methodology: Solution-State NMR

-

Sample Preparation:

-

Weigh 5-25 mg of the primary amine for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8][13]

-

Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][13] The choice of solvent is critical as it can influence chemical shifts.[14]

-

If the sample contains solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[15]

-

Cap the NMR tube and ensure the outside is clean.[16]

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse program (e.g., zg30).

-

Typical acquisition parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 8-16) for good signal-to-noise, and a relaxation delay of 1-5 seconds.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

A wider spectral width (~220 ppm) is required.

-

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2 seconds) are typically necessary.[6]

-

-

-

Data Processing and Interpretation:

-

Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID).

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[16]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure, referring to the data in Tables 2 and 3.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate a primary amine from a mixture and obtain its mass spectrum for identification and structural elucidation. Due to the polar nature of primary amines, derivatization is often employed to improve chromatographic performance.[17]

Methodology: GC-MS with Derivatization

-

Sample Preparation (Derivatization with an Acylating Agent, e.g., Trifluoroacetic Anhydride - TFAA):

-

Dissolve a known amount of the amine-containing sample in an appropriate aprotic solvent (e.g., acetonitrile, ethyl acetate).

-

Add an excess of the derivatizing agent (e.g., TFAA) and a catalyst if necessary. The reaction replaces the active hydrogens on the amine with a trifluoroacetyl group, increasing volatility and reducing peak tailing.[17]

-

Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Install an appropriate capillary column (e.g., a non-polar or mid-polar column like a DB-5ms).

-

Set the oven temperature program. A typical program might start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 290°C) at a controlled rate (e.g., 5-25°C/min).[18]

-

Set the injector temperature (e.g., 290°C) and use a splitless injection mode for trace analysis.[18]

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[18]

-

-

Mass Spectrometer (MS):

-

-

Data Acquisition:

-

Inject 1 µL of the derivatized sample into the GC.

-

The GC will separate the components of the mixture, and the MS will record the mass spectrum of each component as it elutes from the column.

-

-

Data Processing and Interpretation:

-

Analyze the chromatogram to determine the retention time of the derivatized amine.

-

Examine the mass spectrum of the peak of interest.

-

Identify the molecular ion peak (if present) and characteristic fragment ions as described in Table 4. Note that the mass of the derivatized amine will be increased by the mass of the added functional group.

-

Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for identification.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown primary amine.

Caption: Workflow for the spectroscopic identification of a primary amine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. sintef.no [sintef.no]

- 3. Zastosowanie odczynników do derywatyzacji w chromatografii gazowej (GC) [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cif.iastate.edu [cif.iastate.edu]

- 9. mdpi.com [mdpi.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. researchgate.net [researchgate.net]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. The Analytical Scientist | A Streamlined Workflow for the Rapid Identification of Unknowns Using MS Structure ID [theanalyticalscientist.com]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

Stereoisomers of Aminomethyl-Substituted Alkanes: A Technical Guide for Drug Development Professionals

October 2025

Abstract

This technical guide provides an in-depth exploration of the stereoisomers of aminomethyl-substituted alkanes, a chemical class with significant relevance in drug discovery and development. It covers the synthesis, separation, and pharmacological evaluation of these chiral molecules, with a particular focus on their interaction with key neurological targets. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visualization of relevant biological pathways to facilitate a comprehensive understanding of the structure-activity relationships governed by stereochemistry in this compound class.

Introduction

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, plays a pivotal role in pharmacology.[1] Stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms, are of particular importance, as different enantiomers and diastereomers of a drug can exhibit distinct pharmacological and toxicological profiles.[2] Aminomethyl-substituted alkanes represent a versatile scaffold in medicinal chemistry, with stereoisomerism often being a critical determinant of their biological activity.

This guide focuses on the synthesis, resolution, and biological evaluation of stereoisomers of aminomethyl-substituted alkanes, using 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkane derivatives as a case study due to their relevance as dopamine transporter (DAT) inhibitors.[3][4] The principles and techniques discussed herein are broadly applicable to other chiral amines within this class.

Synthesis and Stereochemistry

The synthesis of chiral aminomethyl-substituted alkanes can be approached through two primary strategies: asymmetric synthesis to directly obtain a single enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

A common synthetic route to bicyclic aminomethyl-substituted alkanes involves a Diels-Alder reaction between a diene (e.g., cyclopentadiene or cyclohexadiene) and a substituted dienophile (e.g., cis- or trans-cinnamic acid derivatives).[3] This reaction establishes the core bicyclic framework and the relative stereochemistry of the substituents (cis/trans and endo/exo). Subsequent chemical manipulations, such as reduction of a nitrile or amide, are then used to generate the aminomethyl group.[3][4]

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter.[5] It is crucial to note that the R/S designation does not correlate with the direction of optical rotation ((+) or (-)).[6]

Chiral Separation and Resolution

Given that many synthetic routes yield racemic mixtures, the separation of enantiomers is a critical step in the development of chiral drugs. Several techniques are available for this purpose.

Crystallization of Diastereomeric Salts

A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent.[7] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[8]

Experimental Protocol: Resolution of a Racemic Amine using (+)-Tartaric Acid

This protocol is a general procedure that can be adapted for the resolution of various chiral primary amines.

-

Salt Formation:

-

Dissolve the racemic aminomethyl-substituted alkane in a suitable solvent (e.g., methanol, ethanol).

-

Add an equimolar amount of a single enantiomer of a chiral acid, such as (+)-tartaric acid, to the solution.

-

Stir the solution to allow for the formation of diastereomeric salts. One diastereomer will likely be less soluble and begin to precipitate.[9]

-

Allow the solution to stand, often for an extended period, to enable complete crystallization of the less soluble diastereomeric salt.

-

-

Isolation of Diastereomer:

-

Collect the crystallized diastereomeric salt by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any impurities.

-

-

Liberation of the Free Amine:

-

Dissolve the isolated diastereomeric salt in water.

-

Add a strong base, such as aqueous sodium hydroxide, to neutralize the acid and liberate the free amine.

-

Extract the enantiomerically enriched amine into an organic solvent (e.g., diethyl ether, dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the resolved amine.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the resolved amine using a suitable chiral analytical technique, such as chiral HPLC or SFC.

-

Measure the specific rotation using a polarimeter to characterize the optical activity of the enantiomer.[10]

-

Chiral Chromatography

Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), is a powerful technique for both the analytical and preparative separation of enantiomers.[11][12][13]

Experimental Protocol: Chiral SFC Method for Amine Separation

This protocol provides a general framework for developing a chiral SFC separation method.

-

Instrumentation:

-

Column Selection:

-

Screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralpak) and crown ether-based columns are often effective for the separation of primary amines.[16]

-

-

Mobile Phase:

-

The primary mobile phase is supercritical CO2.

-

A polar organic modifier, such as methanol or ethanol, is typically added to improve solubility and peak shape.

-

Acidic or basic additives (e.g., trifluoroacetic acid, isopropylamine) are often necessary to improve peak shape and resolution for basic analytes like amines.[14]

-

-

Method Development:

-

Begin with a screening gradient to identify a suitable combination of column and modifier.

-

Optimize the separation by adjusting the modifier percentage, the type and concentration of the additive, the column temperature, and the back pressure.[15]

-

-

Sample Analysis:

-

Dissolve the racemic amine in a suitable solvent.

-

Inject the sample onto the equilibrated SFC system.

-

Monitor the elution of the enantiomers using the detector.

-

Quantitative Data on Stereoisomers

The biological activity and physical properties of stereoisomers can differ significantly. Below are tables summarizing data for a series of 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkane derivatives, which act as dopamine transporter inhibitors.

Table 1: Physical Properties of Representative Aminomethyl-Substituted Alkane Enantiomers

| Compound | Stereochemistry | Melting Point (°C) | Specific Rotation ([α]D) |

| 2-Methyl-1-butanol | (R) | - | -5.75° |

| 2-Methyl-1-butanol | (S) | - | +5.75° |

| Ibuprofen | (R) | - | -54.5° (in methanol) |

| Ibuprofen | (S) | - | +54.5° (in methanol) |

Table 2: Biological Activity of 2-(Aminomethyl)-3-phenylbicyclo[2.2.1]alkane Stereoisomers at the Dopamine Transporter

| Compound | Stereochemistry | [³H]WIN 35,428 Binding IC₅₀ (nM) | [³H]Dopamine Uptake IC₅₀ (nM) |

| Unsubstituted | trans-endo | 223 ± 25 | 1140 ± 140 |

| trans-exo | 1130 ± 110 | 3380 ± 290 | |

| cis-endo | 243 ± 15 | 1000 ± 110 | |

| cis-exo | 134 ± 11 | 370 ± 20 | |

| 4-Chloro | trans-endo | 38.6 ± 2.2 | 185 ± 12 |

| trans-exo | 208 ± 12 | 1040 ± 110 | |

| cis-endo | 49.3 ± 3.4 | 189 ± 21 | |

| cis-exo | 7.7 ± 0.5 | 32.6 ± 2.6 | |

| 3,4-Dichloro | trans-endo | 17.5 ± 1.1 | 104 ± 6 |

| trans-exo | 112 ± 8 | 549 ± 36 | |

| cis-endo | 23.4 ± 1.2 | 87.8 ± 5.6 | |

| cis-exo | 14.3 ± 0.9 | 49.4 ± 3.1 |

Data adapted from Deutsch, H. M., et al. (1999). J. Med. Chem., 42(5), 882-895.[3][4][18]

The data clearly indicates that stereochemistry has a profound impact on the affinity for the dopamine transporter. For instance, the cis-exo 4-chloro derivative is significantly more potent than the other stereoisomers.[3]

Biological Signaling Pathways

Aminomethyl-substituted alkanes can exert their effects by modulating the activity of various G-protein coupled receptors (GPCRs) and transporters. Understanding the downstream signaling pathways is crucial for elucidating their mechanism of action.

Dopamine Transporter (DAT) Signaling

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thus regulating the duration and intensity of dopaminergic signaling.[19] Inhibition of DAT by compounds such as the 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkanes leads to an increase in extracellular dopamine levels. DAT function is modulated by several intracellular signaling cascades, including those involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK).[4]

Serotonin 5-HT2A Receptor Signaling

Some aminomethyl-substituted alkanes are also known to interact with serotonin receptors. The 5-HT2A receptor is a Gq/11-coupled GPCR. Agonist binding initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).

Logical Workflow for Chiral Drug Development

The development of a single-enantiomer drug from a racemic mixture follows a logical progression of experimental steps. This workflow ensures a thorough characterization of the stereoisomers and a data-driven decision-making process.

Conclusion

The stereochemistry of aminomethyl-substituted alkanes is a critical factor influencing their pharmacological properties. A thorough understanding of the synthesis, separation, and biological evaluation of individual stereoisomers is essential for the successful development of safe and effective chiral drugs. This guide has provided a comprehensive overview of these aspects, including detailed experimental protocols and data analysis, to aid researchers in this field. The case study of 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkane derivatives highlights the significant differences in potency that can exist between stereoisomers and underscores the importance of a stereochemically driven approach to drug design and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacology of site-specific cocaine abuse treatment agents: 2-(aminomethyl)-3-phenylbicyclo[2.2.2]- and -[2.2.1]alkane dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rroij.com [rroij.com]

- 9. chem.libretexts.org [chem.libretexts.org]